Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

Overview

Description

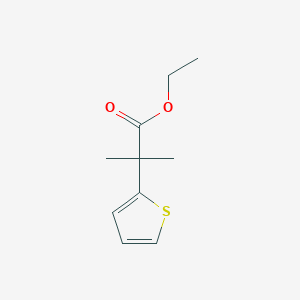

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C10H14O2S. It is a member of the ester family, characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(thiophen-2-yl)propanoate typically involves the esterification of 2-methyl-2-(thiophen-2-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-2-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed:

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: 2-methyl-2-(thiophen-2-yl)propanol.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H14O2S

- Molecular Weight : 198.28 g/mol

- IUPAC Name : Ethyl 2-methyl-2-(thiophen-2-yl)propanoate

- CAS Number : 666852-63-7

Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the following ways:

- Synthesis of Pharmaceuticals : The compound is a precursor for various pharmaceutical agents due to its functional groups that can undergo further transformations.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to sulfoxides or sulfones. |

| Reduction | Can be reduced to alcohol derivatives. |

| Substitution | The ethoxy group can be replaced with other nucleophiles. |

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

| Study Reference | Findings |

|---|---|

| Demonstrated antimicrobial activity against Gram-positive bacteria. | |

| Identified anti-inflammatory properties in vitro. |

Materials Science

This compound is explored in materials science for its role in developing organic semiconductors. Its thiophene ring structure contributes to the electronic properties necessary for applications in:

- Organic Photovoltaics : Used as a building block in the synthesis of materials for solar cells.

| Application | Description |

|---|---|

| Organic Electronics | Enhances charge mobility in devices. |

| Coatings | Provides protective and conductive layers. |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound derivatives against a panel of bacteria and fungi. The results indicated that specific modifications to the thiophene ring significantly enhanced activity, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Organic Semiconductor Development

A research team at a leading university investigated the use of this compound in fabricating organic light-emitting diodes (OLEDs). The findings revealed that incorporating this compound into the active layer improved device efficiency by facilitating better charge transport.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Ethyl 2-methylpropanoate: Similar ester structure but lacks the thiophene ring.

Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the ester group.

Methyl 2-methyl-2-(thiophen-2-yl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to the presence of both the thiophene ring and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

Ethyl 2-methyl-2-(thiophen-2-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for its ability to engage in π-π stacking interactions and hydrogen bonding. These properties enhance its binding affinity to various biological targets, making it a candidate for pharmacological applications.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent in therapeutic formulations .

2. Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially leading to applications in treating conditions characterized by chronic inflammation.

3. Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and may lead to significant drug-drug interactions, highlighting the importance of understanding its pharmacokinetics in clinical settings.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiophene moiety facilitates interactions with active site residues of enzymes, which can alter their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to inflammation and cellular growth.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising potential for further development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells, supporting its role as an anti-inflammatory agent .

Comparison with Related Compounds

Q & A

Q. Basic: What are the standard synthetic routes for Ethyl 2-methyl-2-(thiophen-2-yl)propanoate, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed esterification of 2-methyl-2-(thiophen-2-yl)propanoic acid with ethanol under reflux. A sulfuric acid or p-toluenesulfonic acid catalyst is used, with yields optimized by controlling temperature (70–90°C) and reaction time (6–12 hours). Continuous removal of water (e.g., Dean-Stark trap) improves conversion . Industrial methods may employ continuous flow reactors for scalability, but lab-scale synthesis prioritizes purity via silica gel chromatography .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. In H NMR, expect signals for the ethyl ester (δ 1.2–1.4 ppm triplet for CH, δ 4.1–4.3 ppm quartet for CH), thiophene protons (δ 6.8–7.5 ppm multiplet), and the geminal methyl groups (δ 1.5–1.7 ppm singlet). C NMR should confirm the ester carbonyl (~170 ppm) and thiophene carbons. High-resolution MS (HRMS) validates the molecular ion (CHOS) with fragmentation patterns matching ester cleavage .

Q. Advanced: How can computational methods predict the reactivity of the thiophene moiety in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals, identifying nucleophilic/electrophilic sites on the thiophene ring. The Colle-Salvetti correlation-energy functional (adapted for kinetic-energy density) can predict regioselectivity in substitution reactions, such as electrophilic attacks at the α-position of thiophene . Coupled with molecular docking, these methods assess interactions with biological targets (e.g., enzymes) .

Q. Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?

Unexpected stereoisomers may arise from steric hindrance at the branched methyl-thiophene junction. Chiral HPLC or NMR derivatization (e.g., Mosher’s esters) distinguishes enantiomers. For racemic mixtures, asymmetric synthesis using chiral catalysts (e.g., BINOL-derived acids) or kinetic resolution via lipase-mediated hydrolysis improves enantiomeric excess . X-ray crystallography (using SHELX or WinGX) confirms absolute configuration .

Q. Advanced: How does hydrolysis of the ester group impact biological activity, and what methodologies track this in vitro?

Hydrolysis under physiological conditions (pH 7.4, 37°C) releases 2-methyl-2-(thiophen-2-yl)propanoic acid, which may exhibit enhanced bioavailability. LC-MS/MS quantifies hydrolysis kinetics, while fluorescence-based assays monitor cellular uptake of the intact ester vs. acid. Comparative studies with methyl or tert-butyl esters reveal structure-activity relationships (SAR) for prodrug design .

Q. Advanced: What are the challenges in analyzing intermolecular interactions of this compound in crystal packing?

The bulky thiophene and ester groups create steric clashes, complicating crystallization. Single-crystal X-ray diffraction (via SHELXL) resolves packing motifs, while Hirshfeld surface analysis identifies dominant interactions (e.g., C–H···O, π-π stacking). Thermal ellipsoid plots (ORTEP) highlight anisotropic displacement, critical for assessing stability .

Q. Advanced: How do substituents on analogous compounds influence SAR studies for this ester?

Replacing the thiophene with phenyl or furan groups (see ) alters electronic properties and binding affinity. Comparative QSAR models using Hammett σ constants or logP values predict bioactivity trends. For example, thiophene’s electron-rich nature enhances interactions with cytochrome P450 enzymes compared to phenyl analogs .

Properties

IUPAC Name |

ethyl 2-methyl-2-thiophen-2-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-4-12-9(11)10(2,3)8-6-5-7-13-8/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSWEVAPDCNYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.